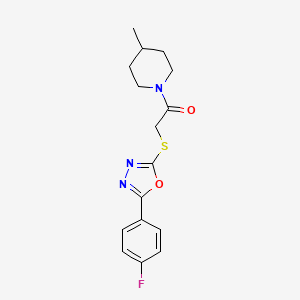

2-((5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone

描述

2-((5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 4-fluorophenyl group at the 5-position and a thioether-linked ethanone moiety. The ethanone group is further functionalized with a 4-methylpiperidine ring.

Synthetic routes for analogous compounds (e.g., triazole derivatives) involve reacting sodium ethoxide with heterocyclic precursors and α-halogenated ketones, followed by recrystallization .

属性

IUPAC Name |

2-[[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-methylpiperidin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FN3O2S/c1-11-6-8-20(9-7-11)14(21)10-23-16-19-18-15(22-16)12-2-4-13(17)5-3-12/h2-5,11H,6-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQVSTSIEXFGUFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)CSC2=NN=C(O2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 2-((5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone is a member of the oxadiazole family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 335.41 g/mol. The structure includes a thioether linkage and an oxadiazole moiety, which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 335.41 g/mol |

| CAS Number | 393794-54-2 |

| LogP | 3.34 |

| PSA (Polar Surface Area) | 78.00 Ų |

1. Anticancer Activity

Research indicates that compounds containing oxadiazole structures exhibit significant anticancer properties. For instance, studies have shown that similar oxadiazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of the Bcl-2 family proteins .

In vitro assays using human cancer cell lines demonstrated that the compound effectively inhibited cell proliferation and induced apoptosis, with IC50 values comparable to established chemotherapeutics.

2. Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it exhibits moderate to strong inhibitory effects against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. This activity may be attributed to its ability to disrupt bacterial cell membranes or interfere with metabolic pathways.

3. Anti-inflammatory Effects

Oxadiazole derivatives are known for their anti-inflammatory properties. The compound's potential to inhibit pro-inflammatory cytokines has been observed in cell culture models. Specifically, it may downregulate the expression of TNF-alpha and IL-6, suggesting its utility in treating inflammatory diseases .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Apoptosis Induction : The compound activates intrinsic apoptotic pathways by increasing the Bax/Bcl-2 ratio and promoting caspase activation .

- Antimicrobial Mechanism : The thioether group may play a crucial role in binding to bacterial proteins, leading to disruption of essential cellular functions.

- Anti-inflammatory Pathway : By inhibiting NF-kB signaling pathways, the compound reduces the expression of inflammatory mediators .

Case Studies

Several case studies have highlighted the efficacy of similar compounds:

- Cancer Xenograft Models : In vivo studies using xenograft models demonstrated that compounds structurally related to this oxadiazole derivative significantly delayed tumor growth without notable toxicity .

- Infection Models : Animal models infected with resistant bacterial strains showed improved survival rates when treated with oxadiazole derivatives, supporting their potential as novel antimicrobial agents.

相似化合物的比较

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ primarily in substituents on the oxadiazole ring and the ethanone group. Key comparisons include:

Substituent Positional Isomerism: 2-Fluorophenyl vs. 4-Fluorophenyl

- 2-((5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone () The fluorine atom is in the ortho position on the phenyl ring instead of para. Implications:

- Metabolic Stability: Para-substituted fluorophenyl groups are generally more resistant to oxidative metabolism than ortho isomers, favoring the main compound’s pharmacokinetic profile.

Bulky Aromatic Substituents: 2,3-Dihydrobenzodioxin Group

- 2-[[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-methylpiperidin-1-yl)ethanone () Molecular Formula: C₁₈H₂₁N₃O₄S; Molecular Weight: 375.4 g/mol; XLogP3: 2.6. Implications:

- The larger aromatic system may improve π-π stacking interactions in biological targets, though steric effects could limit binding to compact active sites.

Heterocyclic Variation: Furan Substituent

- 2-((5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone () Molecular Formula: C₁₄H₁₆N₃O₃S (estimated); Molecular Weight: ~306 g/mol. Implications:

- The furan’s oxygen atom introduces hydrogen-bonding capacity, contrasting with the fluorine’s electronegative but non-donating nature.

- Smaller size may improve cell permeability but reduce steric and electronic complementarity to hydrophobic binding pockets.

Table 1. Comparative Physicochemical Properties

*Calculated based on molecular formula C₁₆H₁₇FN₃O₂S. †Estimated from analogous structures.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。